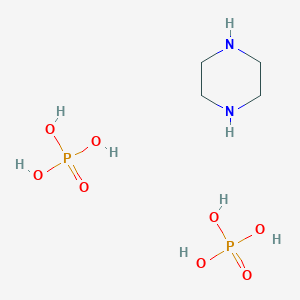

Phosphoric acid--piperazine (2/1)

Description

Nomenclature and Structural Context of Phosphoric Acid–Piperazine (B1678402) (2/1)

The compound "Phosphoric acid--piperazine (2/1)" denotes a salt formed from the reaction of two moles of phosphoric acid (H₃PO₄) with one mole of piperazine (C₄H₁₀N₂). In this arrangement, the piperazine molecule, a six-membered ring containing two nitrogen atoms at opposite positions, acts as a diprotic base, accepting protons from the phosphoric acid molecules. nih.gov This results in the formation of the piperazinium dication. The corresponding anions are dihydrogen phosphate (B84403) (H₂PO₄⁻).

Structurally, the system is characterized by ionic interactions between the positively charged piperazinium ring and the negatively charged dihydrogen phosphate ions. The piperazine ring typically adopts a chair conformation. The crystal structure is further stabilized by an extensive network of hydrogen bonds involving the amine hydrogens of the piperazinium cation and the oxygen atoms of the dihydrogen phosphate anions. acs.orgresearchgate.net

A search of the Cambridge Structural Database (CSD) reveals numerous entries for structures containing both neutral phosphoric acid and dihydrogen phosphate, highlighting the complexity and variability of hydrogen bonding motifs in these systems. acs.orgresearchgate.net The specific 2:1 adduct is known as piperazine diphosphate (B83284). google.com

Academic Significance and Research Trajectories in Phosphoric Acid–Piperazine Interactions

The interaction between phosphoric acid and piperazine is a focal point of research due to its relevance in crystal engineering and materials science. acs.orgresearchgate.net The ability of piperazine and phosphoric acid to form well-defined, hydrogen-bonded structures makes them model systems for studying supramolecular chemistry. acs.orgresearchgate.net

Current research trajectories are exploring the formation of ionic cocrystals involving dihydrogen phosphate salts and phosphoric acid. acs.orgresearchgate.net These studies aim to understand and control the formation of different hydrogen bonding motifs, which can significantly influence the physicochemical properties of the resulting materials. acs.orgresearchgate.net The reliability of forming these DHP:PA ionic cocrystals makes them relevant to pharmaceutical science, where controlling solubility and bioavailability is crucial. acs.orgresearchgate.net

Furthermore, derivatives of the phosphoric acid-piperazine system are being investigated for various applications. For instance, poly(phosphoric acid piperazine) has been synthesized and studied as a flame retardant for epoxy resins. researchgate.net The synthesis of novel piperazine derivatives continues to be an active area of research, driven by their potential pharmacological effects. nih.govsemanticscholar.org

Historical Perspectives in the Chemical Study of Piperazine-Phosphate Adducts

Historically, piperazine and its salts were first recognized for their medicinal properties. Piperazine was initially used as a solvent for uric acid and was introduced as an anthelmintic agent in 1953. nih.govdrugbank.com Piperazine phosphate was one of the salts utilized for this purpose. nih.gov

Early research focused on the synthesis and basic characterization of various piperazine salts, including the monophosphate and diphosphate. google.com For example, a method for preparing piperazine diphosphate involves reacting anhydrous piperazine with phosphoric acid in an aqueous solution, followed by precipitation with acetone. google.com These foundational studies established the basis for the later exploration of these compounds in different fields.

Overview of Key Research Domains for Phosphoric Acid–Piperazine (2/1) Compounds

The primary research domain for phosphoric acid-piperazine (2/1) and related compounds is in the field of flame retardants . google.comresearchgate.net Piperazine phosphates, including the diphosphate, are effective fire retardants for organic polymers. google.com They function by intumescing upon heating, forming a carbonaceous foam that acts as a heat sink and a barrier to the spread of flame. google.com Poly(phosphoric acid piperazine) (PPAP) is a notable example of a phosphorus-nitrogen-containing flame retardant additive. researchgate.net

Another significant area of research is in crystal engineering and pharmaceutical sciences . acs.orgresearchgate.net The predictable formation of hydrogen-bonded structures between piperazine and phosphoric acid allows for the design of new crystalline materials with tailored properties. acs.orgresearchgate.net The study of ionic cocrystals of dihydrogen phosphate and phosphoric acid is particularly relevant for improving the solubility and other physicochemical characteristics of active pharmaceutical ingredients (APIs). acs.orgresearchgate.net

Additionally, piperazine derivatives are explored in medicinal chemistry for a range of potential therapeutic applications. nih.gov While the 2:1 phosphoric acid salt itself is not the primary focus, the piperazine moiety is a common scaffold in the design of new bioactive molecules. nih.govacs.org

Data Tables

Table 1: Chemical Identity of Phosphoric Acid–Piperazine (2/1) System

| Identifier | Value | Source |

| Compound Name | Phosphoric acid--piperazine (2/1) | N/A |

| Synonym | Piperazine diphosphate | google.com |

| Molecular Formula (Piperazine) | C₄H₁₀N₂ | nih.gov |

| Molecular Formula (Phosphoric Acid) | H₃PO₄ | nih.gov |

| Resulting Ions | Piperazinium (C₄H₁₂N₂²⁺), Dihydrogen Phosphate (H₂PO₄⁻) | acs.org |

Table 2: Key Research Findings

| Research Area | Finding | Reference |

| Flame Retardancy | Piperazine phosphates act as intumescent fire retardants for organic polymers. | google.com |

| Flame Retardancy | Poly(phosphoric acid piperazine) (PPAP) is an effective flame retardant for epoxy resins. | researchgate.net |

| Crystal Engineering | Phosphoric acid and piperazine form reliable hydrogen-bonded ionic cocrystals. | acs.orgresearchgate.net |

| Crystal Engineering | 46 distinct hydrogen bonding motifs have been identified in DHP:PA ionic cocrystals. | acs.orgresearchgate.net |

| Historical Use | Piperazine and its salts were first used as an anthelmintic agent in 1953. | nih.govdrugbank.com |

Compound Names

Acetone

Anhydrous piperazine

Dihydrogen phosphate

Epoxy resin

Hydrochloric acid

Phosphoric acid

Piperazine

Piperazine diphosphate

Piperazine pyrophosphate

Piperazinium

Poly(phosphoric acid piperazine)

Sodium pyrophosphate decahydrate (B1171855)

Uric acid

Properties

CAS No. |

52978-33-3 |

|---|---|

Molecular Formula |

C4H16N2O8P2 |

Molecular Weight |

282.13 g/mol |

IUPAC Name |

phosphoric acid;piperazine |

InChI |

InChI=1S/C4H10N2.2H3O4P/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4) |

InChI Key |

DNVIGFDFKWXCCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Phosphoric Acid–piperazine 2/1

Salt-Forming Reactions and Co-crystallization Approaches

The formation of piperazine (B1678402) phosphates through direct acid-base reactions and subsequent crystallization is a common and straightforward approach. These methods focus on the creation of the ionic salt and its isolation as a crystalline solid.

Direct Reaction between Anhydrous Piperazine and Phosphoric Acid

A primary method for synthesizing piperazine phosphate (B84403) salts involves the direct reaction of anhydrous piperazine with phosphoric acid. This acid-base neutralization reaction leads to the formation of the corresponding piperazine phosphate salt. The reaction can be carried out in an aqueous medium under mild conditions, which is advantageous as it avoids the use of hazardous solvents. researchgate.net The resulting product, such as piperazinium dihydrogen phosphate, is often highly soluble in water. researchgate.net

The process can also be conducted in an organic solvent. In one method, phosphoric acid and anhydrous piperazine are fully dissolved in an organic solvent. After filtration, the two substances undergo a salt-forming reaction in a reaction kettle under controlled conditions. Subsequent cooling crystallization, centrifugation, washing, and vacuum drying yield piperazine phosphate with a purity of over 90%. google.com This method is noted for its simplicity, high yield, and suitability for industrial production. google.com

A phosphorus-nitrogen containing flame retardant, poly(phosphoric acid piperazine) (PPAP), is synthesized through an initial salt-forming reaction between anhydrous piperazine and phosphoric acid. researchgate.netlsu.edu This initial step is followed by dehydration polymerization. researchgate.netlsu.edu

Preparation of Piperazine-1,4-diium (B1225682) Dihydrogen Phosphate–Phosphoric Acid Cocrystals

Recent research has focused on the formation of ionic cocrystals, which involve a dihydrogen phosphate (DHP) salt co-crystallized with phosphoric acid. A new piperazine-based dicationic Brønsted acidic ionic salt, piperazine-1,4-diium dihydrogen phosphate, has been prepared and characterized. researchgate.net This salt has shown utility as a catalyst in organic synthesis. researchgate.net

The synthesis of these cocrystals can be achieved through various methods, including reaction crystallization. For instance, a study reported the preparation of ten novel DHP:PA ionic cocrystals from nine organic bases, including piperazine. researchgate.net The formation of these cocrystals is a subject of interest from a crystal engineering perspective. researchgate.net The reaction between piperazine and phosphoric acid can lead to the formation of piperazinium hydrogenphosphate or piperazinium dihydrogen phosphate. researchgate.net

Solvent-Assisted Crystallization Techniques

Various solvent-assisted crystallization techniques are employed to obtain high-quality crystals of piperazine phosphates. These methods include slow evaporation, vapor diffusion, and slurry methods, which can influence the crystal form and purity of the final product.

For example, single crystals of a genistein-piperazine cocrystal were successfully prepared using a reaction crystallization method where the solution was evaporated at room temperature over several days. rhhz.net Similarly, the synthesis of resveratrol–piperazine cocrystals has been achieved through conventional solution-based routes involving the slow evaporation of an ethanolic solution. nih.gov

Solvent-assisted grinding is another effective technique. The synthesis of resveratrol-piperazine cocrystals was optimized using this method, with ethanol (B145695) proving to be an excellent solvent for achieving high crystallinity and purity. nih.gov The use of different solvents or solvent mixtures, such as ethanol-water, can influence the formation of different solid phases, including hydrates. nih.gov

The choice of solvent and crystallization method is crucial as it can affect the final product's properties. For instance, in the synthesis of a fine-grained piperazine polyphosphate, a liquid-phase method using ethanol as a solvent in a homogeneous system was employed to produce a product suitable for direct use after drying. google.com

Polymerization and Condensation Pathways

Beyond simple salt formation, piperazine and phosphoric acid can undergo polymerization to form poly(phosphoric acid piperazine), a material with applications as a flame retardant.

Dehydration Polymerization to form Poly(phosphoric acid piperazine)

The synthesis of poly(phosphoric acid piperazine) (PPAP) is often achieved through a two-step process that begins with the salt-forming reaction between anhydrous piperazine and phosphoric acid. researchgate.netlsu.edu This is followed by dehydration polymerization, which is carried out by heating the initial salt. researchgate.netlsu.edu This process results in a polymeric material with high thermal stability and charring capability, making it an effective flame retardant. researchgate.netlsu.edu

Similarly, piperazine pyrophosphate can be prepared through the dehydration condensation of piperazine phosphate and phosphoric acid at temperatures ranging from 150-300°C. google.com This reaction can also be performed in the presence of an inert solvent at a lower temperature range of 120-260°C. google.com

Polycondensation in Nitrogen Atmosphere

To control the polymerization process and prevent unwanted side reactions, the polycondensation of piperazine and phosphoric acid is often conducted under a nitrogen atmosphere. researchgate.netlsu.eduresearchgate.net This inert environment is crucial during the heating and dehydration steps. researchgate.netlsu.eduresearchgate.net

For instance, the synthesis of poly(phosphoric-boric acid) piperazine (PPBAP), a related flame retardant, involves a salt-forming reaction followed by dehydration polycondensation under heating in a nitrogen atmosphere. researchgate.net The charge transfer polycondensation of 1,4-bis(methoxycarbonylethyl)piperazine with hexamethylenediamine (B150038) has also been studied in the presence of nitrated polystyrene under a nitrogen atmosphere. scispace.com

| Reactants | Method | Product | Key Conditions | Reference |

| Anhydrous Piperazine, Phosphoric Acid | Direct Reaction | Piperazine Phosphate Salt | Aqueous medium, mild conditions | researchgate.net |

| Anhydrous Piperazine, Phosphoric Acid | Direct Reaction in Organic Solvent | Piperazine Phosphate | Cooling crystallization, high purity | google.com |

| Piperazine, Phosphoric Acid | Reaction Crystallization | Piperazine-1,4-diium Dihydrogen Phosphate Cocrystal | - | researchgate.netresearchgate.net |

| Piperazine Phosphate, Phosphoric Acid | Dehydration Condensation | Piperazine Pyrophosphate | 150-300°C | google.com |

| Anhydrous Piperazine, Phosphoric Acid | Dehydration Polymerization | Poly(phosphoric acid piperazine) (PPAP) | Heating, Nitrogen Atmosphere | researchgate.netlsu.edu |

| Anhydrous Piperazine, Phosphoric/Boric Acid | Dehydration Polycondensation | Poly(phosphoric-boric acid) piperazine (PPBAP) | Heating, Nitrogen Atmosphere | researchgate.net |

| 1,4-bis(methoxycarbonylethyl)piperazine, Hexamethylenediamine | Charge Transfer Polycondensation | Polyamide | Nitrogen atmosphere, in the presence of nitrated polystyrene | scispace.com |

In-Situ Protonation Reactions and Redox Chemistry

The synthesis of compounds containing the piperazinium dication often involves the in-situ protonation of piperazine. This process is a key step in the formation of various crystalline structures, particularly in the presence of acidic species.

Formation of Piperazinium Dication via Phosphorous Acid Protonation

In the synthesis of certain uranyl compounds, piperazine acts as an organic templating agent. The piperazinium dication, essential for the final structure, is formed in-situ through the protonation of piperazine by phosphorous acid. mdpi.com The stronger phosphorous acid readily donates its acidic protons to both nitrogen atoms of the piperazine molecule. mdpi.com This proton transfer creates the piperazinium dication, which has been observed in a variety of organic and inorganic structures and is a known organic templating agent. mdpi.com This in-situ formation of the piperazinium cation is a critical step that enables the assembly of novel, open uranyl networks. mdpi.com The resulting dication then participates in strong hydrogen bonding with the surrounding anions, such as uranyl phosphite (B83602) or mixed phosphite-phosphate networks. mdpi.com

The pKa values of piperazine are significantly influenced by its chemical environment. For instance, attaching piperazine via an amide bond can lower its pKa, while alkylation of the nitrogen atoms also affects its basicity. nih.govsemanticscholar.org This modulation of the protonation state is crucial for controlling the properties of the resulting compounds. nih.govrsc.org In the context of N,N′-piperazine-dipropionic acid (PDPA), a two-step deprotonation mechanism is proposed. The first deprotonation occurs at the carboxyl group, followed by the deprotonation of the nitrogen atom of the piperazine ring at a higher pH. academie-sciences.fr

Hydrothermal Synthesis Conditions and Reaction Duration Control

Hydrothermal synthesis is a powerful technique for creating crystalline materials, and the precise control of reaction conditions is paramount. The synthesis of piperazine-templated compounds, such as certain iron phosphates and zinc phosphonates, is highly dependent on factors like pH and reaction duration. nih.govacs.orgacs.org

In the case of uranyl compounds involving the piperazinium dication, careful control of the initial pH of the solution and the reaction time allows for the selective synthesis of different structures. mdpi.com For example, a shorter reaction time can prevent the redox reaction between phosphorous acid and the uranyl ion, leading to the isolation of a uranyl phosphite compound. mdpi.com Conversely, extending the reaction duration can yield a mixed phosphite-phosphate compound, demonstrating the effectiveness of utilizing in-situ redox processes. mdpi.com

Similarly, the hydrothermal synthesis of zinc N,N'-piperazinebis(methylenephosphonate) frameworks is controlled by the initial pH. nih.gov Different framework structures can be obtained by adjusting the pH, which in turn affects the deprotonation state of the ligand and its coordination to the zinc center. nih.gov The duration of hydrothermal treatment can also influence the crystallinity of the resulting product, as seen in the synthesis of calcium phosphate and hydroxyapatite, though it may not always affect the phase composition. researchgate.net

Table 1: Hydrothermal Synthesis Parameters

| Compound Family | Key Parameters | Outcome |

| Uranyl Phosphites/Phosphates | pH, Reaction Duration | Selective formation of 2D sheet or 3D network structures mdpi.com |

| Zinc Phosphonates | Initial pH | Control over framework structure and ligand coordination nih.gov |

| Iron Phosphates | Acidity, Organic Template | Formation of different layered and framework structures acs.org |

| Beryllophosphates | Amine Concentration, pH | Synthesis of various zeolite-like frameworks acs.org |

| Calcium Phosphates | Synthesis Duration | Increased crystallinity with longer duration researchgate.net |

Mechanistic Aspects of Piperazine Ring Formation and Derivatization

The formation of the piperazine ring and its subsequent modification are fundamental processes in organic synthesis, leading to a wide array of valuable compounds.

Cyclization Reactions using Phosphorus Reagents

Phosphorus reagents have been employed in the cyclization reactions to form the piperazine ring. One proposed pathway involves the use of phosphorus pentachloride as a highly efficient coupling reagent for the cyclization of aminoethyl ethanolamine (B43304) to produce piperazine. researchgate.net Another strategy for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. nih.govresearchgate.net This method allows for the conversion of a primary amino group into a piperazine ring through sequential double Michael addition to nitrosoalkenes followed by catalytic reductive cyclization. nih.govresearchgate.net

N-Substitution Reactions in Piperazine Derivatives

The functionalization of the nitrogen atoms in the piperazine ring is a common strategy for creating diverse derivatives. nih.govnih.gov N-substitution reactions are readily accomplished through the addition of electrophiles and cross-coupling reactions. nih.gov A variety of methods exist for the synthesis of N-alkylpiperazines, including nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. nih.gov The direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products. google.com To achieve mono-N-alkylation, one of the nitrogen atoms can be blocked before alkylation, followed by the removal of the blocking group. google.com A series of N,N'-substituted piperazine and homopiperazine (B121016) derivatives have been synthesized to interact with polyamine modulatory sites on NMDA receptors. nih.gov

Structural Characterization and Crystal Engineering of Phosphoric Acid–piperazine 2/1

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on the molecular structure and intermolecular interactions.

The crystal structure of piperazinium bis(dihydrogen phosphate) has been determined by single-crystal X-ray diffraction analysis. researchgate.netelixirpublishers.com The compound crystallizes in the triclinic system with the centrosymmetric space group P-1. researchgate.netelixirpublishers.com This space group implies that the asymmetric unit contains the components from which the entire crystal lattice can be generated by inversion symmetry operations. The unit cell parameters for the compound have been reported and are summarized in the table below. researchgate.net

| Crystal Parameter | Value researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.023(2) Å |

| b | 7.750(3) Å |

| c | 12.203(4) Å |

| α | 84.668(7)° |

| β | 81.532(7)° |

| γ | 63.174(6)° |

| Volume (V) | 586.0(4) ų |

| Z | 2 |

Table 1: Crystallographic data for piperazinium bis(dihydrogen phosphate).

Detailed analysis of the SCXRD data allows for the precise determination of geometric parameters within the crystal structure. In piperazinium bis(dihydrogen phosphate), the piperazine (B1678402) molecule exists as a dication where both nitrogen atoms are protonated. The bond lengths within this piperazinium cation are consistent with those found in other piperazine-containing structures. researchgate.net The N-C and C-C bond lengths are generally observed to be in the range of 1.452 Å to 1.508 Å. researchgate.net The dihydrogen phosphate (B84403) (H₂PO₄⁻) anions feature a central phosphorus atom tetrahedrally coordinated to four oxygen atoms. The P-O bond lengths and O-P-O bond angles are characteristic of phosphate groups involved in extensive hydrogen bonding.

| Bond Type | Typical Length (Å) researchgate.net |

| N-C (in piperazinium) | 1.452 - 1.508 |

| C-C (in piperazinium) | 1.452 - 1.508 |

Table 2: Selected bond lengths in the piperazinium cation.

The torsion angles within the piperazinium ring define its specific conformation, while the arrangement of the phosphate groups is dictated by the hydrogen bonding network.

The six-membered piperazine ring typically adopts a stable chair conformation in its crystal structures. scispace.comed.ac.uk In the structure of piperazinium bis(dihydrogen phosphate), the piperazinium dication also assumes this low-energy chair conformation. researchgate.netscispace.com This conformation minimizes steric strain, with the C-H and N-H bonds oriented in either axial or equatorial positions. The two nitrogen atoms are protonated, forming N⁺-H groups that act as hydrogen bond donors. scispace.com

The dihydrogen phosphate (H₂PO₄⁻) anions are the counter-ions in the structure. Each anion consists of a phosphate tetrahedron where two oxygen atoms are protonated (P-OH) and two carry a formal negative charge (P-O⁻). These anions are crucial components of the crystal's supramolecular architecture, acting as both hydrogen bond donors (from the P-OH groups) and acceptors (at the P-O⁻ sites). The stability of the crystal framework is significantly influenced by strong hydrogen bonds between the dihydrogen phosphate anions and the piperazinium cations. cristal.org

The accurate location of hydrogen atoms is a critical aspect of crystal structure refinement, as they play a key role in hydrogen bonding. In the structural analysis of piperazine-phosphate salts and related compounds, various refinement strategies are employed. acs.org Often, hydrogen atoms involved in strong hydrogen bonding, such as those attached to nitrogen (N-H) and oxygen (O-H), can be located in a difference Fourier map and their positions and isotropic displacement parameters refined freely. nih.gov

Alternatively, a common strategy involves placing hydrogen atoms in calculated positions based on geometric considerations and refining them using a "riding model". nih.gov In this approach, the H atom's position is geometrically dependent on its parent atom (C, N, or O), and its thermal parameter (U_iso) is set to a multiple (e.g., 1.2 times) of the equivalent isotropic displacement parameter of the parent atom. nih.gov For more complex cases, H-atom parameters may be constrained to ensure a stable refinement. nih.gov The choice of strategy depends on the quality of the diffraction data and the specific structural features being investigated.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used for phase identification, assessing sample purity, and studying crystalline polymorphism.

PXRD is an essential tool for confirming the crystalline nature and phase identity of a bulk sample. elixirpublishers.com The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For piperazinium bis(dihydrogen phosphate), the experimental PXRD pattern of a synthesized bulk sample can be compared to the pattern calculated from the SCXRD data to confirm phase purity. elixirpublishers.comresearchgate.net The prominent peaks in the powder pattern correspond to the most intense reflections from the crystal lattice planes. elixirpublishers.com

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in piperazine-containing compounds. rsc.orgnih.gov Different polymorphs of a substance can exhibit distinct physical properties. While specific polymorphic forms of piperazinium bis(dihydrogen phosphate) have not been detailed in the provided context, PXRD would be the primary analytical method to identify and distinguish between potential polymorphs. Each polymorphic form would produce a unique PXRD pattern. researchgate.net The technique is also used to monitor for any phase transitions or changes in crystalline form under different conditions, such as temperature or humidity. researchgate.netnih.gov

Crystallinity Assessment and Solid-State Characterization

Powder X-ray diffraction (PXRD) is another crucial technique used to assess the crystallinity of a bulk sample. The resulting diffraction pattern, with its sharp, well-defined peaks, serves as a fingerprint for the crystalline phase, confirming its identity and purity.

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy are employed to identify the functional groups present in the compound. In the case of piperazinium bis(dihydrogen phosphate), FTIR would confirm the presence of N-H groups from the piperazinium cation and P-O and O-H groups from the dihydrogen phosphate anions. The vibrational modes detected can also offer insights into the hydrogen bonding interactions within the crystal structure.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide information on the thermal stability of the crystal. TGA can reveal decomposition temperatures and the presence of any solvates (like water of crystallization), while DSC can identify phase transitions, melting points, and the energy associated with these processes. For instance, studies on similar piperazine-containing complexes have used these methods to establish their thermal stability. researchgate.net

The assessment of crystallinity is fundamental, as the arrangement of molecules in the solid state dictates the material's physicochemical properties. Various methods can be employed to measure the degree of crystallinity, which is a key parameter for materials science. youtube.com Techniques like wide-angle X-ray scattering (WAXS), DSC, and density measurements are commonly used to quantify the ratio of crystalline to amorphous regions in a sample. youtube.com

Crystallographic Database (CSD) Mining and Comparative Structural Analysis

The Cambridge Structural Database (CSD) is a vital repository containing over a million experimentally determined crystal structures of organic and metal-organic compounds. nih.govresearchgate.netcam.ac.uknih.gov Mining this database allows for extensive comparative analysis of crystal structures, helping to identify trends in molecular geometry, intermolecular interactions, and packing motifs. This data-driven approach is a cornerstone of crystal engineering, which seeks to design and synthesize new crystalline materials with desired properties based on an understanding of intermolecular interactions. nih.govacs.org

For ionic cocrystals like piperazinium bis(dihydrogen phosphate), CSD analysis is particularly valuable for understanding the hydrogen bonding networks that govern their formation and stability. nih.govresearchgate.netnih.gov

Identification of Recurrent Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as the building blocks of a crystal structure. nih.govrsc.org Identifying these recurrent motifs is key to understanding and predicting how molecules will assemble in the solid state. In the context of phosphoric acid-amine salts, the primary interactions are strong hydrogen bonds between the acidic protons of the dihydrogen phosphate (H₂PO₄⁻) anions and the amine groups of the protonated piperazine cation (C₄H₁₂N₂²⁺).

A CSD analysis of ionic cocrystals formed by dihydrogen phosphate (DHP) anions and phosphoric acid (PA) has revealed a remarkable diversity of hydrogen bonding motifs (HBMs). nih.govresearchgate.netnih.gov In these systems, the DHP anion acts as both a hydrogen bond donor and acceptor, leading to the formation of various chains, layers, and three-dimensional networks.

In the specific case of piperazinium bis(dihydrogen phosphate), the piperazinium cation, with its two N-H₂⁺ groups, acts as a hydrogen bond donor, while the dihydrogen phosphate anions provide multiple oxygen atoms that serve as hydrogen bond acceptors. The interaction between the amine and the phosphate group (N-H···O-P) is a highly prevalent and robust supramolecular synthon. rsc.org The chair conformation of the piperazinium ring is a common feature in its crystal structures. researchgate.net

Commonly observed synthons in related structures include dimeric motifs, such as the R²₂(8) graph set, where two H₂PO₄⁻ anions are linked by two hydrogen bonds. These dimers can then be further connected into chains or sheets, often cross-linked by the organic cations.

Statistical Analysis of Dihydrogen Phosphate–Phosphoric Acid Ionic Cocrystals

Statistical analysis of crystal structures retrieved from the CSD provides quantitative insights into the geometry and prevalence of specific intermolecular interactions. cam.ac.ukpsu.edu For dihydrogen phosphate and phosphoric acid-containing structures, this analysis focuses on the hydrogen bond geometries (donor-acceptor distances and angles) that define the supramolecular synthons. nih.govnih.govcam.ac.uk

A comprehensive study of DHP:PA ionic cocrystals identified 46 distinct hydrogen bonding motifs between the DHP anions, phosphoric acid molecules, and in some cases, water molecules. nih.govresearchgate.netnih.gov This high number underscores the "promiscuity" of these synthons, meaning that while the interactions are reliable, they can be arranged in many different ways, making precise structural prediction challenging. nih.govacs.orgnih.gov

The analysis reveals that although a wide variety of motifs exist, a smaller subset is particularly common. Statistical data on the distribution of hydrogen bond distances and angles for N-H···O and O-H···O interactions show well-defined ranges, confirming their strength and directionality. For example, analysis of DL-valinium dihydrogen phosphate showed that H···O intermolecular interactions were the most abundant, accounting for 57.6% of the contacts in the crystal packing. uctm.edu

Such statistical data, derived from a large number of related structures in the CSD, are invaluable for validating the nature of interactions in newly determined structures and for developing more reliable strategies for crystal engineering. nih.govcam.ac.uk

Spectroscopic and Spectrometric Investigations of Phosphoric Acid–piperazine 2/1

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides significant insights into the molecular structure, the nature of chemical bonds, and the interactions within the crystal lattice of phosphoric acid–piperazine (B1678402) (2/1).

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Characterization and Hydrogen Bonding

FTIR spectroscopy is a crucial tool for confirming the formation of the piperazinium bis(dihydrogen phosphate) salt. The spectrum reveals characteristic vibrations of the piperazinium cation and the dihydrogen phosphate (B84403) (H₂PO₄⁻) anion, as well as evidence of extensive hydrogen bonding.

The formation of the salt is confirmed by the presence of absorption bands corresponding to the protonated amine groups (N-H⁺) of the piperazinium cation and the various vibrational modes of the dihydrogen phosphate anion. The interaction between the organic cation and the inorganic anion is primarily governed by a network of N-H···O and O-H···O hydrogen bonds, which significantly influence the positions and shapes of the vibrational bands.

In aqueous solutions of dihydrogen phosphate, key vibrational modes include the symmetric stretching of P-O bonds and the asymmetric stretching of the PO₄ group. researchgate.net The transition from dissolved ions to a crystalline structure, as in piperazinium bis(dihydrogen phosphate), involves the development of P-O···H-O-P linkages, which can be observed through shifts in the spectra. researchgate.net

Table 1: Selected FTIR Spectral Data for Phosphoric Acid-Based Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Context |

|---|---|---|

| P-O Symmetric Stretching | 989 | Potassium Dihydrogen Phosphate researchgate.net |

| P-O Asymmetric Stretching | 1076 | Potassium Dihydrogen Phosphate researchgate.net |

| δ(P-O···H-O-P) | 1229 - 1259 | Potassium Dihydrogen Phosphate researchgate.net |

| H₂O Stretching | 1637 | Potassium Dihydrogen Phosphate researchgate.net |

This interactive table provides a summary of key FTIR absorption bands observed in related phosphate compounds, illustrating the typical regions for phosphate group vibrations.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FTIR by providing information on the non-polar vibrations within the molecule, offering a more complete picture of the vibrational modes. For piperazinium bis(dihydrogen phosphate), Raman studies would help in assigning the symmetric vibrational modes that are often weak or inactive in FTIR spectra.

While specific Raman data for piperazinium bis(dihydrogen phosphate) is not extensively detailed in the available literature, analysis of related materials provides expected spectral features. For instance, the Raman spectrum of brucite, when interacting with organophosphates, shows characteristic sharp peaks for the mineral lattice, with additional peaks appearing upon the adsorption of the phosphate compound. researchgate.net In the context of char residues from polypropylene (B1209903) composites containing piperazine phosphate, Raman spectra are used to analyze the graphitic structure (D and G bands), indicating the nature of the carbonaceous material formed during combustion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P, in both solution and solid states.

Solution-State ¹H and ³¹P NMR for Chemical Shifts and Dissociation Dynamics

In solution, NMR spectroscopy can provide information on the chemical shifts of the piperazinium and phosphate ions, as well as insights into their dynamic behavior, such as ion-pairing, dissociation, and proton exchange.

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the piperazinium ring. The chemical shift of these protons would be influenced by the positive charge on the nitrogen atoms.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for studying phosphate species. A single signal would be expected for the dihydrogen phosphate anion in solution. The chemical shift provides information about the electronic environment of the phosphorus nucleus. huji.ac.il The technique is sensitive enough to distinguish between different phosphate species like H₂PO₄⁻, HPO₄²⁻, and H₃PO₄ that might exist in equilibrium depending on the pH. nih.gov

Detailed experimental data for the solution-state NMR of piperazinium bis(dihydrogen phosphate) is not prominently available in the reviewed literature.

Solid-State ¹³C and ³¹P NMR Measurements

Solid-state NMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides detailed structural information about the compound in its crystalline form.

One study has specifically characterized piperazinium bis(dihydrogen phosphate), C₄H₁₂N₂(H₂PO₄)₂, using ³¹P CP/MAS NMR. researchgate.net The analysis revealed a single, sharp resonance, indicating that all phosphorus atoms in the crystal lattice are chemically equivalent. researchgate.net This finding is consistent with a well-ordered crystal structure where the dihydrogen phosphate anions occupy identical environments. researchgate.net

In more complex systems involving different phosphate condensations, solid-state ³¹P NMR can distinguish between various phosphate groups, such as those in pyrophosphate and triphosphate compounds. researchgate.net

Table 2: Solid-State ³¹P NMR Data for Phosphate Compounds

| Compound/Species | Chemical Shift (ppm) | Notes |

|---|---|---|

| Piperazinium bis(dihydrogen phosphate) | Single sharp peak | Indicates all P atoms are in equivalent environments. researchgate.net |

| Hydroxyapatite | 2.9 | Reference for a common calcium phosphate mineral. researchgate.net |

| Brushite (CaHPO₄·2H₂O) | ~1.2 | Reference for a different calcium phosphate mineral. researchgate.net |

This interactive table summarizes solid-state ³¹P NMR chemical shifts for piperazinium bis(dihydrogen phosphate) and other relevant phosphate species.

While ³¹P solid-state NMR data is available, specific ¹³C solid-state NMR data for piperazinium bis(dihydrogen phosphate) was not found in the surveyed literature.

Self-Diffusion Coefficients and Spin-Lattice Relaxation Rates

These advanced NMR measurements provide insights into the translational and rotational dynamics of molecules and ions.

Self-Diffusion Coefficients: Measured using techniques like pulsed-field gradient (PFG) NMR, these coefficients describe the translational motion of ions in solution. Studies on aqueous solutions of sodium dihydrogen phosphate have determined the self-diffusion coefficient for the H₂PO₄⁻ ion, providing a reference for its mobility. researchgate.net This value is influenced by solution concentration and temperature. researchgate.netmdpi.com

Spin-Lattice Relaxation Rates (T₁⁻¹): The spin-lattice relaxation time (T₁) measures the rate at which a nucleus returns to its thermal equilibrium state after being excited by an RF pulse. This parameter is sensitive to molecular motions and interactions with the local environment, including the presence of paramagnetic species. nih.govnih.govosti.govaps.org For ³¹P nuclei, T₁ values can vary significantly depending on the physical state (solid vs. solution), molecular dynamics, and chemical structure. osti.govbiorxiv.org

Specific experimental data on self-diffusion coefficients and spin-lattice relaxation rates for piperazinium bis(dihydrogen phosphate) are not available in the reviewed literature.

Surface and Compositional Analysis Techniques

Surface and compositional analysis techniques are crucial for understanding the elemental makeup and structural features of Phosphoric acid--piperazine (2/1). These methods provide foundational data for evaluating its properties and potential applications.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tib.eu When applied to materials containing phosphoric acid and piperazine, XPS can identify the presence of phosphorus, nitrogen, carbon, and oxygen, and provide information about their chemical environments. researchgate.netrsc.org

Studies have utilized XPS to analyze the char residue of materials containing a derivative of phosphoric acid and piperazine, poly(phosphoric acid piperazine) (PPAP), after combustion. researchgate.net The analysis reveals the presence of phosphorus-nitrogen flame retardant elements on the material's surface, which contributes to the formation of a protective char layer. researchgate.net The binding energies of the core electrons, such as N 1s, are sensitive to the protonation state of nitrogen atoms and interactions involving hydrogen bonding, which can help distinguish between different chemical states. researchgate.net

Table 1: Illustrative XPS Data for a Hypothetical Phosphoric Acid-Piperazine (2/1) Sample

| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Chemical States |

| C 1s | 284.8 | 60 | C-C, C-H |

| 286.2 | 15 | C-N | |

| N 1s | 399.5 | 10 | C-N (Piperazine ring) |

| 401.3 | 5 | Protonated Nitrogen (N-H+) | |

| O 1s | 531.5 | 5 | P=O |

| 532.8 | 3 | P-O-H | |

| P 2p | 133.7 | 2 | Phosphate (PO₄³⁻) |

Note: This table is a generalized representation and actual values may vary based on specific experimental conditions and sample preparation.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials. jocpd.com In the context of Phosphoric acid--piperazine (2/1) and its derivatives, SEM is often employed to study the morphology of the material itself or the char residue formed after combustion. researchgate.nettechscience.comresearchgate.net

For instance, SEM analysis of the char residue from epoxy resins containing poly(phosphoric acid piperazine) (PPAP) has shown that the introduction of PPAP leads to the formation of a more compact and homogeneous char layer. researchgate.net This dense char layer acts as a physical barrier, preventing heat transmission and the release of combustible gases. researchgate.net In studies involving piperazine pyrophosphate (PAPP), another related compound, SEM images of the post-combustion residue revealed a dense, complete, and consistent carbon layer structure, indicating improved mechanical strength and thermal insulation. mdpi.com

Thermal Degradation Product Analysis

Understanding the thermal degradation behavior of Phosphoric acid--piperazine (2/1) is critical, particularly for applications where it might be exposed to high temperatures. The following techniques provide detailed information about the decomposition process and the products formed.

Thermogravimetric analysis (TGA) coupled with Fourier transform infrared spectroscopy (FTIR), known as TG-IR, is a hyphenated technique that provides information about the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products. bruker.com This is particularly useful for studying the thermal decomposition of complex materials. marquette.edus4science.at

When analyzing compounds like poly(phosphoric acid piperazine) (PPAP), TGA results indicate high thermal stability and a significant charring capability. researchgate.net The TG-IR analysis of materials containing PPAP and other flame retardants can identify the release of non-combustible gases like water and carbon dioxide, as well as phosphorus-containing free radicals, which contribute to the flame retardant mechanism in both the gas and condensed phases. mdpi.com The decomposition of piperazine pyrophosphate (PAPP), a related compound, generates piperazine and other non-combustible gases. techscience.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the products of thermal decomposition. researchgate.netunibo.it The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. researchgate.net

This technique is invaluable for understanding the degradation mechanisms of polymers and flame retardants. irb.hr For instance, Py-GC/MS can be used to analyze the pyrolysis products of materials containing phosphoric acid and piperazine derivatives to understand how they decompose and what volatile compounds are formed. chromatographyonline.comfrontier-lab.com The initial thermal decomposition of phosphate-containing compounds can lead to the formation of phosphoric acid and phosphate species that can stabilize the polymer, resulting in a cross-linked phosphate structure. irb.hr

Advanced Optical and Electronic Spectroscopy (e.g., Z-scan)

Advanced spectroscopic techniques can probe the nonlinear optical properties of materials. The Z-scan technique is a widely used method to measure the nonlinear refractive index and nonlinear absorption coefficient of optical materials. newport.com It involves translating a sample through the focal point of a focused laser beam and measuring the change in the transmitted beam's intensity. newport.com

While direct Z-scan studies on Phosphoric acid--piperazine (2/1) are not extensively reported, this technique has been applied to related organic and piperazine-based compounds to characterize their third-order nonlinear optical properties. cauverycollege.ac.in Such studies are crucial for the development of new materials for optoelectronic applications. cauverycollege.ac.in

Theoretical and Computational Studies on Phosphoric Acid–piperazine 2/1

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing key insights into its geometry, energy, and properties. researchgate.net For multicomponent crystals like Phosphoric acid--piperazine (2/1), DFT is particularly useful for exploring the intricate network of non-covalent interactions that govern the crystal packing.

The first step in a computational analysis is geometry optimization. Starting from an initial structure, often derived from experimental X-ray diffraction data, the calculation systematically alters the atomic coordinates to find the lowest energy conformation, or the most stable molecular geometry. researchgate.net This process provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

Table 1: Selected Experimental Bond Lengths and Angles for a Related Piperazine-Phosphate Salt (Data for 1,4-Bis(carboxymethyl)piperazine-1,4-diium bis(dihydrogen phosphate) dihydrate) nih.gov

| Bond/Angle | Type | Value |

| P—O | Phosphate (B84403) | 1.506 Å - 1.570 Å |

| N—C | Piperazine (B1678402) | 1.488 Å - 1.493 Å |

| C—C | Piperazine | 1.517 Å |

| O—P—O | Phosphate | 106.8° - 113.5° |

| C—N—C | Piperazine | 111.4° |

| N—C—C | Piperazine | 110.5° |

This interactive table presents crystallographic data for a similar piperazine-phosphate structure to illustrate typical geometric parameters.

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) of the chemical bonds. They can be directly correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This correlation is crucial for assigning the peaks in an experimental spectrum to specific molecular motions. For Phosphoric acid--piperazine (2/1), key vibrational modes would include the N-H stretching of the piperazinium cation, the P=O and P-O(H) stretching of the phosphate and phosphoric acid moieties, and the C-H and C-N modes of the piperazine ring. The hydrogen bonding interactions between the piperazinium and phosphate/phosphoric acid units would be observable as shifts in the N-H and P-O-H vibrational frequencies compared to the free molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies a molecule that is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net In the Phosphoric acid--piperazine (2/1) complex, the HOMO is expected to be localized primarily on the phosphate anions (the most electron-rich species), while the LUMO would likely be centered on the protonated piperazinium cation. The analysis of these orbitals helps in understanding the intramolecular charge transfer (ICT) characteristics within the crystal.

Table 2: Representative Frontier Molecular Orbital (FMO) Parameters (Illustrative data based on typical values for organic-inorganic salts)

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 3.0 to 5.0 |

This interactive table illustrates the kind of data obtained from an FMO analysis.

Quantum Chemical Topology Methods

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wave function, translating complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.net A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A higher E(2) value indicates a stronger interaction.

For Phosphoric acid--piperazine (2/1), NBO analysis would be crucial for quantifying the strength of the hydrogen bonds. Strong interactions would be identified between the lone pair (LP) orbitals of the oxygen atoms in the phosphate groups (donors) and the antibonding (σ*) orbitals of the N-H bonds on the piperazinium cation (acceptors). This analysis provides a quantitative measure of the charge transfer that stabilizes the crystal structure. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict and understand chemical reactivity. It projects the electrostatic potential onto the electron density surface of a molecule, creating a color-coded map that reveals its charge distribution. researchgate.net

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

In the Phosphoric acid--piperazine (2/1) system, an MEP map would show highly negative potential (red) around the oxygen atoms of the phosphate and phosphoric acid molecules, confirming their role as hydrogen bond acceptors. Conversely, a highly positive potential (blue) would be observed around the hydrogen atoms attached to the nitrogens of the piperazinium cation (N-H), highlighting their function as strong hydrogen bond donors. This visualization provides an intuitive confirmation of the interaction sites that are fundamental to the formation and stability of the cocrystal. researchgate.net

Atoms in Molecules (AIM), Reduced Density Gradient (RDG), and Independent Gradient Model (IGM) for Non-covalent Interactions

The stability and structure of crystalline solids like Phosphoric acid--piperazine (2/1) are governed by a complex network of non-covalent interactions. Computational chemistry offers several powerful techniques to visualize and quantify these forces, including Atoms in Molecules (AIM), Reduced Density Gradient (RDG), and the Independent Gradient Model (IGM).

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is used to analyze the electron density topology to characterize the nature of chemical bonds and other interactions. researchgate.net By locating bond critical points (BCPs) between atoms, AIM can provide quantitative and qualitative insights into the physical nature of weak non-covalent interactions that stabilize the crystal structure. researchgate.net

The Non-Covalent Interaction (NCI) analysis, which is based on the Reduced Density Gradient (RDG), is a widely used method for visualizing non-covalent interactions. researchgate.netchemrxiv.org It identifies regions of space where these interactions occur by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting isosurfaces are colored to distinguish between different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, weak van der Waals interactions in green, and steric repulsion in red. researchgate.netchemrxiv.org This technique is instrumental in understanding the supramolecular assembly of complex crystal structures. researchgate.net

The Independent Gradient Model (IGM) is another method for the visual study of chemical interactions. researchgate.netchemrxiv.org It offers several advantages over NCI analysis, such as the ability to clearly isolate and study intra- and inter-fragment interactions separately. researchgate.netchemrxiv.org IGM is based on the principle that the gradient of the electron density in a region between interacting fragments is significantly lower than the sum of the atomic density gradients. A recently developed variant, IGM based on Hirshfeld partition (IGMH), enhances the physical rigor of the model by using atomic densities derived from the actual molecular electron density rather than the cruder promolecular density. researchgate.netchemrxiv.orgnih.gov The IGMH method has been shown to provide a better graphical representation of weak interactions, overcoming issues of overly bulgy isosurfaces sometimes seen in standard IGM maps. chemrxiv.orgnih.gov These topological analyses are crucial for understanding the chemical reactivity and stability of supramolecular compounds. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netcore.ac.ukscispace.com By partitioning the crystal electron density into molecular fragments, this method generates a unique surface for each molecule. Various properties can be mapped onto this surface to provide detailed information about the molecule's environment.

A key property mapped is the normalized contact distance, dnorm, which highlights regions of significant intermolecular contact. The dnorm surface uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than the van der Waals radii sum) that are characteristic of hydrogen bonds, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. scispace.com

This analysis can be decomposed into two-dimensional fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. scispace.com Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The resulting plot is unique for each molecule in a crystal and can be broken down to show the relative contribution of each interaction type to the total Hirshfeld surface area. For example, in related organic phosphate compounds, O···H/H···O contacts, indicative of N-H···O and O-H···O hydrogen bonds, are often the most significant contributors. scispace.com

The table below presents typical contributions of various intermolecular contacts to the total Hirshfeld surface area, as observed in a related organic phosphate crystal structure, (C₁₀H₁₅N₂)₂H₃P₃O₁₀. scispace.com This quantitative data is essential for understanding the packing motifs and the relative importance of different non-covalent interactions in stabilizing the crystal lattice.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 39.7 |

| O···H / H···O | 43.4 |

| C···H / H···C | 12.9 |

| N···H / H···N | 2.1 |

| O···O | 1.0 |

| C···C | 0.3 |

| P···O / O···P | 0.2 |

Kinetics and Mechanism Modeling

Master Equation Modeling of Reaction Steps

Master equation modeling is a powerful computational technique used to simulate the kinetics of complex chemical reactions, particularly those involving multiple potential wells and reaction channels under varying temperature and pressure conditions. acs.org This approach is especially valuable for modeling reaction steps in processes like thermal degradation or atmospheric oxidation. acs.orgutexas.edu

For a compound like piperazine, which is known to undergo thermal degradation, master equation modeling can elucidate the dominant reaction pathways and predict the formation rates of various degradation products. utexas.edu Studies on the thermal degradation of aqueous piperazine have identified products such as N-formylpiperazine and N-(2-aminoethyl) piperazine, suggesting that the mechanism likely proceeds through SN2 substitution reactions. utexas.edu

The implementation of a master equation model requires detailed input parameters for all relevant molecules, intermediate species, and transition states. acs.org These parameters, including molecular geometries, vibrational frequencies, and relative energies of stationary points on the potential energy surface (reactants, products, intermediates, and transition states), are typically obtained from high-level ab initio quantum chemistry calculations. acs.org The model then solves for the time evolution of the populations of the different chemical species, providing rate coefficients and product branching ratios as a function of temperature and pressure. acs.org For instance, in studies of the atmospheric photo-oxidation of piperidine, a related cyclic amine, master equation modeling has been successfully used to simulate pivotal reaction steps and calculate rate coefficients that are in good agreement with experimental results. acs.org

Quantum Similarity Measures in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific physical property. conicet.gov.ar A novel and powerful approach in QSAR involves replacing traditional, empirically derived descriptors (such as the octanol-water partition coefficient, log P, or Hammett constants) with descriptors derived from quantum chemistry, known as quantum similarity measures (QSM). acs.orgnih.gov

This method is based on the principle that the biological or physical properties of a molecule are determined by its electron density distribution. nih.gov Quantum self-similarity measures (QS-SM) quantify how similar the electron density of a molecule is to itself under different conditions or how it compares to other molecules in a series. acs.orgnih.gov It has been demonstrated that molecular properties like hydrophobicity and electronic substituent effects can be effectively modeled using appropriately chosen QS-SM. acs.org

The use of QSM provides a more fundamental basis for QSAR models, as the descriptors are calculated directly from the molecule's wave function rather than being derived from experimental measurements. acs.orgnih.govnih.gov This approach has been successfully applied to develop linear QSAR models for various systems, including enzyme inhibitors and receptor ligands. acs.org The validity of these models is typically confirmed through statistical analysis and by comparing the predicted biological activities with observed values. acs.org While a specific QSAR model for Phosphoric acid--piperazine (2/1) using this method is not detailed in the literature, the technique represents a state-of-the-art approach for predicting the activity of new compounds based on their quantum-chemically derived properties.

Supramolecular Chemistry and Intermolecular Interactions in Phosphoric Acid–piperazine 2/1 Systems

Hydrogen Bonding Networks and Motifs

The crystal structure of phosphoric acid–piperazine (B1678402) (2/1), also known as piperazinium dihydrogen phosphate (B84403), is characterized by extensive and robust hydrogen bonding networks. These interactions are the primary driving force behind the formation of its unique supramolecular architecture.

N–H···O and O–H···O Hydrogen Bonds within Crystal Structures

At the core of the supramolecular assembly are the N–H···O and O–H···O hydrogen bonds. The piperazinium dication, formed by the protonation of both nitrogen atoms of the piperazine ring, acts as a hydrogen bond donor. mdpi.com Each of the secondary ammonium (B1175870) groups (N–H) readily engages in hydrogen bonding with the oxygen atoms of the dihydrogen phosphate anions. researchgate.net

Simultaneously, the dihydrogen phosphate anions (H₂PO₄⁻) themselves are interconnected through strong O–H···O hydrogen bonds, forming anionic layers or chains. researchgate.net These interactions involve the hydroxyl groups of the phosphate anions. The combination of these N–H···O and O–H···O hydrogen bonds creates a highly stable, three-dimensional network that defines the crystal lattice. researchgate.netresearchgate.netresearchgate.net

A detailed analysis of the crystal structure reveals a variety of hydrogen bonding motifs. A comprehensive study identified as many as 46 distinct hydrogen bonding motifs in a series of dihydrogen phosphate:phosphoric acid ionic cocrystals, highlighting the complexity and versatility of these interactions. acs.orgresearchgate.net

Table 1: Representative Hydrogen Bond Parameters in Piperazinium Salt Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

| N-H···O | ~0.90 | ~1.89 | ~2.79 | - | mdpi.com |

| O-H···O | - | - | - | - | researchgate.net |

Note: Specific bond lengths and angles can vary depending on the specific crystal structure and experimental conditions. The values presented are representative.

Role of Piperazinium Dication and Dihydrogen Phosphate Anions in Supramolecular Assembly

The piperazinium dication and dihydrogen phosphate anions are the fundamental building blocks of the supramolecular assembly in this system. The piperazinium dication, with its two positively charged nitrogen centers, acts as a linker, bridging different phosphate anions or phosphate-phosphoric acid chains through N–H···O hydrogen bonds. mdpi.comresearchgate.net The chair conformation of the piperazine ring is the most stable and is typically observed in these crystal structures. iucr.org

Ionic Cocrystallization Principles and Crystal Engineering Design

The formation of the phosphoric acid–piperazine (2/1) system is a prime example of ionic cocrystallization, a powerful strategy in crystal engineering, particularly within the pharmaceutical sciences. acs.orgresearchgate.net

Coformer Selection and Stoichiometric Ratios in Ionic Cocrystal Formation

The selection of coformers and their stoichiometric ratios is a critical step in the design of ionic cocrystals. In this case, phosphoric acid and piperazine are the coformers. Phosphoric acid is a pharmaceutically acceptable coformer, which makes these types of cocrystals highly relevant for drug development. acs.orgresearchgate.net Piperazine, a weak base, readily accepts protons from the strong phosphoric acid, leading to the in-situ formation of the piperazinium dication. mdpi.com

The 2:1 stoichiometric ratio of phosphoric acid to piperazine is crucial for the formation of the specific crystalline solid. This ratio ensures that there are sufficient phosphoric acid molecules to act as both proton donors to piperazine and as components of the extended dihydrogen phosphate-phosphoric acid network. The reliability of forming these dihydrogen phosphate:phosphoric acid (DHP:PA) ionic cocrystals has been noted, even though the resulting hydrogen bonding motifs can be diverse and challenging to predict from a crystal engineering standpoint. acs.orgresearchgate.net

Design Strategies for Engineering Ionic Pharmaceutical Cocrystals (mechanistic aspects)

The design of ionic pharmaceutical cocrystals involves leveraging the principles of molecular recognition and supramolecular synthon formation. nih.gov A key strategy is the use of complementary functional groups that can form robust and predictable intermolecular interactions, such as the acidic protons of phosphoric acid and the basic nitrogen atoms of piperazine. mdpi.com

The formation of ionic cocrystals like the phosphoric acid-piperazine system can be understood through the concept of supramolecular synthons. nih.gov The primary synthon in this case is the charge-assisted N⁺–H···O⁻ hydrogen bond between the piperazinium cation and the dihydrogen phosphate anion. The reliability of this synthon is a cornerstone of the design strategy.

Mechanistically, the process often involves solution-based methods where the coformers are dissolved in a suitable solvent. acs.org Upon evaporation of the solvent or through techniques like vapor diffusion, the components self-assemble into the crystalline solid. The choice of solvent can play a role in the final crystal form obtained. Computational methods are also increasingly being used to predict the likelihood of cocrystal formation and to understand the underlying intermolecular interactions. nih.gov

Solution Dynamics and Supramolecular Aggregation Phenomena

While the solid-state structure of phosphoric acid–piperazine (2/1) is well-defined by crystallography, its behavior in solution is also of significant interest. In solution, a dynamic equilibrium exists between the dissolved ions, ion pairs, and larger aggregates.

The piperazinium and dihydrogen phosphate ions will be solvated by water molecules. Depending on the concentration, there can be a tendency for the ions to form aggregates held together by the same types of hydrogen bonds observed in the solid state. researchgate.net The formation of these supramolecular aggregates can influence the physicochemical properties of the solution.

Techniques such as NMR spectroscopy can be employed to study the interactions and dynamics in solution. For instance, changes in chemical shifts upon complexation can provide information about the strength and geometry of hydrogen bonds in solution. nih.gov The study of solution dynamics is crucial for understanding processes such as crystallization, dissolution, and bioavailability of pharmaceutical cocrystals.

Solid-State Supramolecular Inclusion Complexes

The study of solid-state supramolecular chemistry reveals how molecules recognize each other and assemble into ordered structures through non-covalent interactions. In the context of the phosphoric acid–piperazine (2/1) system, research has led to the formation of ionic cocrystals, which are a specific type of supramolecular inclusion complex. These structures are of interest because they demonstrate a reliable method of forming crystalline solids with tailored properties, driven by the strong and directional nature of hydrogen bonds. researchgate.netnih.gov

An important example of such a complex is Piperazine-1,4-diium (B1225682) Dihydrogen Phosphate–Phosphoric Acid (PIPDPP), an ionic cocrystal formed from piperazine and phosphoric acid. nih.gov This compound is part of a broader class of materials known as dihydrogen phosphate (DHP):phosphoric acid (PA) ionic cocrystals. nih.govacs.org The formation of these complexes is driven by the proton transfer from the phosphoric acid to the basic nitrogen atoms of the piperazine molecule, resulting in a piperazine-1,4-diium cation and dihydrogen phosphate anions. These ions, along with neutral phosphoric acid molecules, then self-assemble into a stable, three-dimensional crystal lattice. acs.orgrsc.org

The synthesis of these materials can be achieved through methods like vapor diffusion. For instance, colorless block crystals of PIPDPP were successfully produced by dissolving piperazine and an excess of crystalline phosphoric acid in deionized water, followed by slow vapor diffusion with acetonitrile (B52724). nih.gov The resulting solid-state structure is a testament to the hierarchical power of supramolecular synthons, the reliable patterns of intermolecular interactions that guide crystal formation. acs.org

Detailed Research Findings

The crystal structure of the phosphoric acid-piperazine (2/1) complex provides significant insight into its supramolecular architecture. Analysis via single-crystal X-ray diffraction (SCXRD) is crucial for determining the precise arrangement of the constituent ions and molecules and the network of intermolecular interactions that stabilize the crystal. acs.org

In the structure of PIPDPP, the piperazine molecule is doubly protonated to form the piperazine-1,4-diium cation, which adopts a classic chair conformation. nih.govnih.gov This cation is then encapsulated within a robust three-dimensional network constructed from dihydrogen phosphate (DHP) anions and neutral phosphoric acid (PA) molecules linked by strong hydrogen bonds. acs.org The reliability of forming such DHP:PA cocrystals makes them a relevant area of study in pharmaceutical sciences, as phosphoric acid is a pharmaceutically acceptable coformer. researchgate.netnih.gov

The intermolecular forces at play are predominantly strong, charge-assisted hydrogen bonds of the N-H···O type, which form between the protonated nitrogen atoms of the piperazinium cation and the oxygen atoms of the phosphate and phosphoric acid species. rsc.org These are complemented by a network of O-H···O hydrogen bonds between the DHP anions and PA molecules. acs.org This extensive hydrogen-bonding network is the defining feature of the supramolecular assembly, creating a highly stable and ordered crystalline solid. researchgate.net

Crystallographic Data for Piperazine-1,4-diium Dihydrogen Phosphate–Phosphoric Acid (PIPDPP)

The following table summarizes the crystallographic data obtained from single-crystal X-ray diffraction analysis of the PIPDPP ionic cocrystal. nih.govacs.org

| Parameter | Value |

| Chemical Formula | C₄H₁₆N₂O₁₂P₄ |

| Formula Weight | 452.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7148(2) |

| b (Å) | 8.1731(1) |

| c (Å) | 9.0134(2) |

| β (°) | 105.175(1) |

| Volume (ų) | 619.34(3) |

| Z | 2 |

| T (K) | 296(2) |

| ρcalc (g/cm³) | 1.556 |

Data sourced from studies on DHP:PA ionic cocrystals. acs.orgacs.org

Key Intermolecular Hydrogen Bond Interactions

The stability and structure of the complex are dictated by a variety of hydrogen bonding motifs (HBMs) between the dihydrogen phosphate anions, phosphoric acid molecules, and the piperazinium cations.

| Donor | Acceptor | Interaction Type | Significance |

| N-H (Piperazinium) | O (Phosphate/Phosphoric Acid) | Charge-Assisted Hydrogen Bond | Links the organic cation to the inorganic framework. rsc.org |

| O-H (Phosphoric Acid) | O (Phosphate) | Neutral Hydrogen Bond | Forms the primary structure of the phosphate network. acs.org |

| O-H (Phosphate) | O (Phosphate) | Anionic Hydrogen Bond | Extends and strengthens the phosphate network. acs.org |

| C-H (Piperazinium) | O (Phosphate/Phosphoric Acid) | Weak Hydrogen Bond | Provides additional stabilization to the 3D architecture. rsc.org |

This table represents the general types of interactions observed in piperazine and phosphate-based supramolecular systems. acs.orgrsc.org

The intricate and cooperative nature of these hydrogen bonds leads to the formation of a robust, three-dimensional supramolecular inclusion complex, where the piperazinium cation is securely held within the channels created by the self-assembled phosphate-phosphoric acid network. acs.orgresearchgate.net

Mechanistic Research Applications of Phosphoric Acid–piperazine 2/1

Flame Retardancy Mechanisms in Polymeric Systems

Phosphoric acid–piperazine (B1678402) (2/1), also known as piperazine phosphate (B84403), is a halogen-free flame retardant that has demonstrated significant efficacy in various polymeric systems. Its mechanism of action is multifaceted, involving processes in both the condensed and gas phases of a fire, and is further enhanced by the synergistic interplay between its phosphorus and nitrogen components.

Condensed Phase Action: Charring, Intumescence, and Catalytic Decomposition

In the condensed phase, piperazine phosphate's primary role is to promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds that fuel the fire.

The process is initiated by the thermal decomposition of piperazine phosphate. The phosphoric acid component acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains. This catalytic decomposition leads to the formation of a carbonaceous, or char, layer. The piperazine moiety contributes to the intumescence of this char layer. Upon heating, it releases non-combustible gases which cause the char to swell, creating a thicker, more effective insulating foam. additivebz.commdpi.comgoogle.com

Research has shown that the char layer formed in the presence of piperazine phosphate is often dense, continuous, and exhibits a high degree of graphitization, which enhances its thermal stability and barrier properties. mdpi.comnih.gov For instance, in polypropylene (B1209903) composites, the incorporation of piperazine phosphate has been shown to create a continuous and compact char layer that effectively protects the underlying material. nih.govresearchgate.net

Gas Phase Action: Radical Trapping and Non-combustible Gas Release

In the gas phase, piperazine phosphate contributes to flame inhibition through two primary mechanisms: radical trapping and the release of non-combustible gases. mdpi.com

During combustion, highly reactive free radicals, such as H• and OH•, are generated and are essential for propagating the flame. The phosphorus-containing species released from the decomposition of piperazine phosphate can act as radical scavengers in the gas phase. additivebz.commdpi.com These species, such as PO•, can react with and neutralize the flame-propagating radicals, thereby interrupting the combustion chain reaction. additivebz.commdpi.com

Furthermore, the decomposition of the piperazine component releases non-combustible gases like ammonia (B1221849) (NH₃) and nitrogen (N₂). additivebz.commdpi.com These gases dilute the concentration of flammable volatiles and oxygen in the flame zone, which cools the flame and further inhibits the combustion process. additivebz.commdpi.com

Synergistic Effects of Phosphorus and Nitrogen in Flame Retardant Formulations

The combination of phosphorus and nitrogen in piperazine phosphate leads to a synergistic effect, where the combined flame retardant performance is greater than the sum of the individual components. additivebz.comnih.govresearchgate.net This synergy is a result of the complementary actions of phosphorus and nitrogen in both the condensed and gas phases.

In the condensed phase, nitrogen-containing compounds enhance the charring process initiated by the phosphorus component. additivebz.com The release of nitrogenous gases contributes to the intumescence and strengthens the char layer. additivebz.com In the gas phase, the phosphorus compounds effectively trap radicals while the nitrogen compounds dilute the flammable gases. additivebz.commdpi.com

This dual-phase action makes phosphorus-nitrogen flame retardants like piperazine phosphate highly effective. Studies on various polymers, including polypropylene and polybutylene succinate, have demonstrated this synergistic effect, leading to significant reductions in heat release rates and improved fire safety performance. additivebz.comacs.org The interaction between phosphorus and nitrogen leads to better catalysis of dehydration reactions, further increasing charring. nih.gov

| Flame Retardancy Mechanism | Key Effects |